Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
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Overview
Description
Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and nitro functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate are currently unknown . Given its structure, it might interfere with pathways involving pyrimidine metabolism, but this is purely speculative and requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions One common method starts with the nitration of a pyrimidine derivative to introduce the nitro groupThe final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(6-methylamino-5-nitropyrimidin-4-yl)amino]benzoate: Similar structure but with a methylamino group instead of an amino group.
Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate: Contains an oxy group instead of an amino group.
2-Amino-4-methyl-5-nitropyridine: Similar pyrimidine ring but with different substituents
Uniqueness
Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of an amino and nitro group within the same molecule allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-21-12(18)7-2-4-8(5-3-7)16-11-9(17(19)20)10(13)14-6-15-11/h2-6H,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLXMTMGTPOZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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